N-Boc sphingosine

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-Boc sphingosine derivatives involves several key strategies, including efficient and scalable routes from readily available starting materials. For instance, high enantiopurity (-)-D-erythro-sphingosine has been achieved from N-Boc-L-serine through a concise and scalable synthesis involving palladium-catalyzed, copper(I)-mediated coupling and highly diastereoselective reduction steps (Yang & Liebeskind, 2007). Another approach utilizes cross-metathesis reactions to synthesize sphingosine derivatives, demonstrating the flexibility and efficiency of modern synthetic methods (Peters et al., 2007).

Molecular Structure Analysis

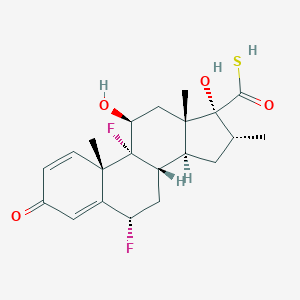

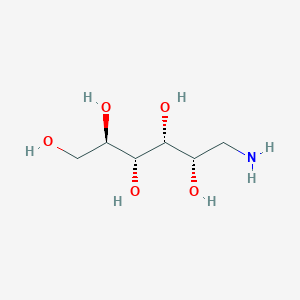

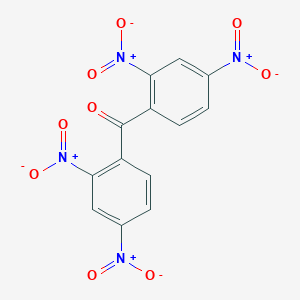

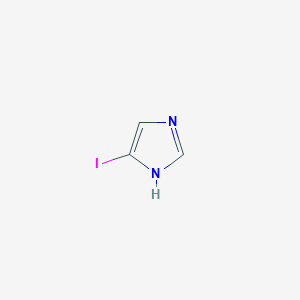

The molecular structure of N-Boc sphingosine is characterized by the presence of the protective N-Boc group attached to the amino function of sphingosine. This modification significantly impacts the molecule's reactivity and physical properties, enabling its use in various chemical transformations and studies without affecting the primary structure.

Chemical Reactions and Properties

N-Boc sphingosine undergoes several chemical reactions, including coupling reactions, reduction, and cross-metathesis, to form various sphingosine derivatives. These reactions are crucial for the synthesis of complex sphingolipids and for studying sphingosine's biological roles (Yamamoto et al., 2006). The protective N-Boc group can be removed under mild conditions, revealing the primary amino group necessary for further functionalization or for biological studies.

Aplicaciones Científicas De Investigación

Synthesis of Sphingosine Derivatives : N-Boc-phytosphingosine-3,4-thiocarbonate is a novel compound used for synthesizing various sphingosine derivatives. These derivatives are crucial in cell communication and the regulation of cell growth (Song et al., 2005).

Cellular Proliferation and DNA Synthesis : Sphingosine-1-phosphate, a derivative of sphingosine, stimulates DNA synthesis and is involved in calcium release and cell growth (Zhang et al., 1991).

Synthesis from L-serine : N-Boc-protected sphingosines can be synthesized from L-serine, allowing for the transformation to erythro- or threo-alkynols with high diastereoselectivity (Duthaler & Herold, 1988).

Enantiopurity in Synthesis : High enantiopurity (-)-D-erythro-sphingosine can be synthesized from N-Boc-L-serine, showcasing an efficient method for preparing this compound (Yang & Liebeskind, 2007).

Protein Kinase C-Independent Pathway : Sphingosine can stimulate cellular proliferation through a protein kinase C-independent pathway, showing its potential in regulating cell growth (Zhang et al., 1990).

Endothelial Cell Migration and Morphogenesis : Sphingosylphosphorylcholine and sphingosine induce endothelial cell migration and morphogenesis, which could modulate angiogenesis in neural tissues (Boguslawski et al., 2000).

Direcciones Futuras

Sphingolipids, including N-Boc sphingosine, play major roles in human and animal physiology and disease . Various pathological conditions such as diabetes or neuropathy have been associated with changes in the sphingolipidome and an increased biosynthesis of structurally altered non-canonical sphingolipid derivatives . These unusual or non-canonical sphingolipids hold great promise as potential diagnostic markers . Therefore, the development of efficient and facile syntheses of standard compounds is a key endeavor .

Propiedades

IUPAC Name |

tert-butyl N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(26)20(19-25)24-22(27)28-23(2,3)4/h17-18,20-21,25-26H,5-16,19H2,1-4H3,(H,24,27)/b18-17+/t20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMUDVBSIURBUGW-BWMVHVDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H45NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449429 | |

| Record name | N-Boc sphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc sphingosine | |

CAS RN |

116467-63-1 | |

| Record name | N-Boc sphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioic S-acid](/img/structure/B15939.png)